molecular formula C12H15FO2S B13855284 Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate

Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate

Cat. No.: B13855284
M. Wt: 242.31 g/mol
InChI Key: AWMPYRUYHVROMS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate is an organic compound with the molecular formula C12H15FO2S It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethylsulfanyl group at the 4-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the ethylsulfanyl and fluorine substituents can influence its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-fluorophenyl)acetate: Lacks the ethylsulfanyl group, which may result in different chemical and biological properties.

    Ethyl 2-(4-ethylsulfanylphenyl)acetate: Lacks the fluorine atom, which can affect its reactivity and interactions.

Properties

Molecular Formula

C12H15FO2S

Molecular Weight

242.31 g/mol

IUPAC Name

ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate

InChI

InChI=1S/C12H15FO2S/c1-3-15-12(14)8-9-5-6-11(16-4-2)10(13)7-9/h5-7H,3-4,8H2,1-2H3

InChI Key

AWMPYRUYHVROMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)SCC)F

Origin of Product

United States

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